Acetylisovaleryltylosin tartrate
Overview
Description
Acetylisovaleryltylosin Tartrate is a semi-synthetic macrolide antibiotic derived from tylosin . It belongs to the same class of antibiotics as erythromycin and can effectively inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . It is active against Gram-positive bacteria and is used as an aid in the prevention and treatment of Swine (Mycoplasma) Enzootic Pneumonia (Swine Epidemic Pneumonia) caused by sensitive organisms .
Synthesis Analysis
Tylvalosin, also referred to as acetylisovaleryltylosin, is synthesized by a bioconversion using Streptomyces thermotolerans with tylosin as the substrate . The final yield was 8148 U mL-1. Subsequently, the crude tylvalosin was obtained from an acid and alkali recrystallization of the fermentation broth .Molecular Structure Analysis
The molecular formula of Acetylisovaleryltylosin Tartrate is C57H93NO25 . Its average mass is 1192.340 Da and its monoisotopic mass is 1191.603638 Da .Chemical Reactions Analysis
In the bioconversion of tylvalosin, tylosin was the precursor, leucine provided isovaleryl and glucose provided acetyl groups, energy and maintained the pH of the solution .Scientific Research Applications
Interaction with Bovine Serum Albumin
Acetylisovaleryltylosin Tartrate (ATLL) has been studied for its interaction with bovine serum albumin (BSA), a protein structurally homologous to human serum albumin. This research is crucial for understanding the transport mechanism of ATLL in vivo. The presence of metal ions like Zn2+ and Cu2+ affects this interaction, with Zn2+ reducing and Cu2+ increasing the effective quenching constant of ATLL to BSA. This interaction involves hydrogen bonds and hydrophobic forces, and the addition of ATLL modifies the polarity of tryptophan and tyrosine residues in BSA. Moreover, ATLL alters the α-helix and β-sheet structures of BSA into β-turn and random structures (Deng, Hu, Zhou, & Liu, 2016).
Antibacterial Combination Efficacies
ATLL's effectiveness in combination with other antimicrobials against bacterial pathogens like Staphylococcus aureus has been evaluated. The study focused on the minimum inhibitory concentration of ATLL in combination with other drugs and its influence on S. aureus biofilm formation. Interestingly, ATLL was found to up-regulate biofilm-related genes, contrasting with other antibiotics that reduced biofilm formation (Yang et al., 2017).
Residue Determination in Swine Liver
A method for determining ATLL residue in swine liver was established using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This method is critical for ensuring the safety and compliance of veterinary pharmaceuticals in food production (Li, 2011).
Bacteriostatic Activity and Toxicity of Nanoemulsion
Research has been conducted on ATLL nanoemulsion, evaluating its bacteriostatic activity against various pathogens and its acute toxicity. The nanoemulsion showed remarkable antibacterial effects and low toxicity, indicating its potential for veterinary applications (Wu, 2012).
Screening in Animal Tissues
ATLL was included in a rapid multi-residue screening method for antibiotics in muscle and kidney tissues using liquid chromatography-tandem mass spectrometry. This methodology is crucial for monitoring drug residues in food-producing animals (Granelli & Branzell, 2007).
Production Enhancement via Immobilization
The immobilization of Streptomyces thermotolerans on polyurethane foam to improve the production of ATLL was studied. This method showed higher ATLL concentrations and conversion rates, demonstrating an efficient strategy for its production (Zhu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4E,6E,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H87NO19.C4H6O6/c1-16-39-36(26-65-52-49(64-15)48(63-14)47(32(8)68-52)71-40(59)21-27(2)3)22-28(4)17-18-37(57)29(5)23-35(19-20-55)45(30(6)38(58)24-41(60)70-39)73-51-44(61)43(54(12)13)46(31(7)67-51)72-42-25-53(11,62)50(33(9)66-42)69-34(10)56;5-1(3(7)8)2(6)4(9)10/h17-18,20,22,27,29-33,35-36,38-39,42-52,58,61-62H,16,19,21,23-26H2,1-15H3;1-2,5-6H,(H,7,8)(H,9,10)/b18-17+,28-22+;/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51-,52-,53-;1-,2-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXNNLFPPKMIJU-WRVYPGGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)OC(=O)CC(C)C)OC)OC.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)OC(=O)CC(C)C)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H93NO25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1192.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylisovaleryltylosin tartrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.